

# Spectroscopic Profile of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B182481

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## Introduction

**3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The incorporation of a hydroxyphenyl and a carboxylic acid group onto the adamantane scaffold suggests potential applications in medicinal chemistry and materials science, owing to the unique combination of lipophilic and hydrophilic moieties. This technical guide provides an overview of the spectroscopic properties of this compound. However, a comprehensive set of experimentally obtained spectroscopic data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is not readily available in the public domain. Therefore, this document will present predicted spectroscopic features based on the analysis of structurally related compounds and general principles of spectroscopy.

## Chemical Structure and Properties

- IUPAC Name: **3-(4-hydroxyphenyl)adamantane-1-carboxylic acid**[\[1\]](#)
- CAS Number: 56531-55-6[\[1\]](#)
- Chemical Formula:  $C_{17}H_{20}O_3$ [\[1\]](#)

- Molecular Weight: 272.34 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. These predictions are based on the known spectral characteristics of the adamantane core, the 4-hydroxyphenyl group, and the carboxylic acid functionality.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~9.5	Singlet (broad)	1H	Ar-OH
~7.1 - 7.3	Multiplet	2H	Ar-H (ortho to -C(Ad))
~6.7 - 6.9	Multiplet	2H	Ar-H (ortho to -OH)
~1.7 - 2.2	Multiplet	14H	Adamantane protons

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	-COOH
~155	Ar-C (ipso, attached to -OH)
~145	Ar-C (ipso, attached to Adamantane)
~128	Ar-CH (ortho to -C(Ad))
~115	Ar-CH (ortho to -OH)
~40 - 50	Adamantane quaternary carbons
~30 - 40	Adamantane CH and CH <sub>2</sub> carbons

**Table 3: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Interpretation
272	[M] <sup>+</sup> (Molecular Ion)
255	[M - OH] <sup>+</sup>
227	[M - COOH] <sup>+</sup>
135	[Adamantane-C <sub>6</sub> H <sub>4</sub> OH] <sup>+</sup> or fragment
107	[C <sub>6</sub> H <sub>4</sub> OH-CH <sub>2</sub> ] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

**Table 4: Predicted Infrared (IR) Spectral Data**

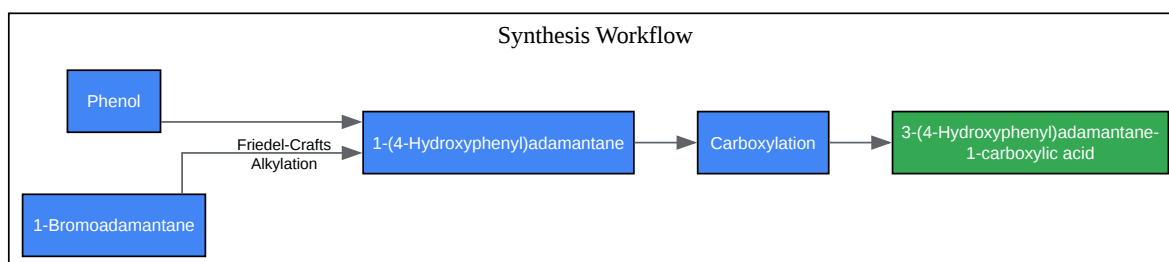
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (Phenol)
3300 - 2500	Very Broad	O-H stretch (Carboxylic Acid)
~2900	Strong	C-H stretch (Adamantane)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic)
~1250	Medium	C-O stretch (Phenol/Carboxylic Acid)

## Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** are not detailed in the available literature, a general synthetic approach can be proposed based on established adamantane chemistry.

## Proposed Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts alkylation of phenol with a suitable adamantane precursor, followed by carboxylation.

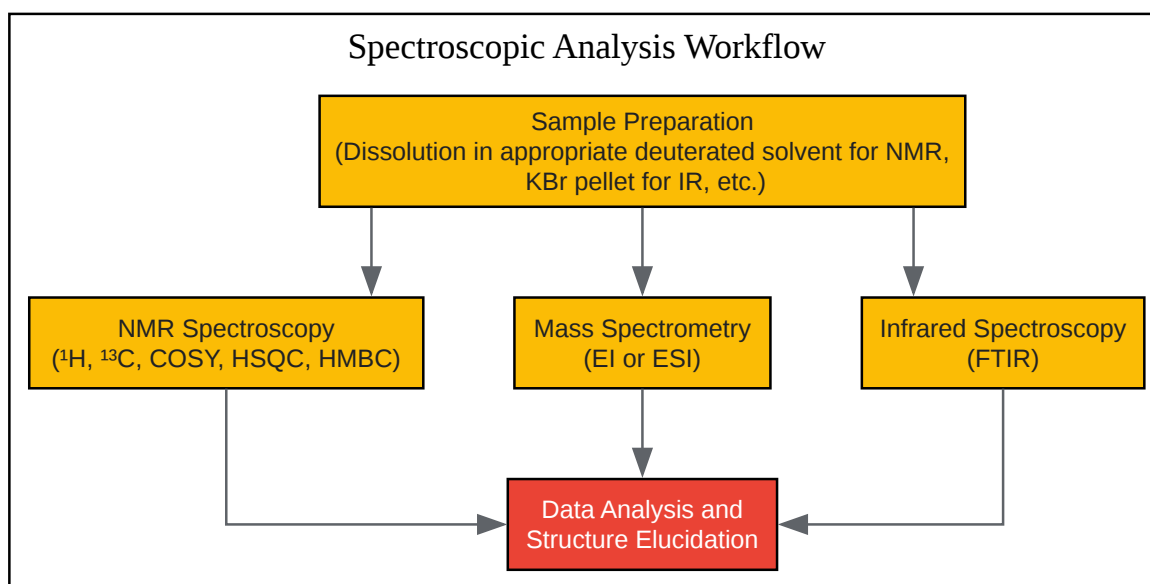


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Caption: Proposed synthetic workflow for **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

## General Spectroscopic Analysis Protocol

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.



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Caption: General workflow for spectroscopic analysis of the target compound.

## Conclusion

This technical guide provides a predicted spectroscopic profile of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** based on the analysis of its constituent functional groups and related structures. The absence of comprehensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to synthesize and fully characterize this compound. Such data would be invaluable for its potential applications in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships. Researchers are encouraged to use the predicted data and proposed experimental workflows as a starting point for their investigations.

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## References

- 1. pschemicals.com [pschemicals.com]
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